molecular formula C7H15O4P B14274549 Dimethyl 4-oxopentan-2-yl phosphite CAS No. 137837-43-5

Dimethyl 4-oxopentan-2-yl phosphite

Cat. No.: B14274549
CAS No.: 137837-43-5
M. Wt: 194.17 g/mol
InChI Key: CVLCMLLEVGZLBY-UHFFFAOYSA-N
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Description

Dimethyl 4-oxopentan-2-yl phosphite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphite group attached to a dimethyl 4-oxopentan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-oxopentan-2-yl phosphite can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-oxopentan-2-one under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs advanced techniques, such as automated reactors and in-line monitoring, to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxopentan-2-yl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it into phosphonates.

    Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphates, while reduction produces phosphonates.

Scientific Research Applications

Dimethyl 4-oxopentan-2-yl phosphite has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which dimethyl 4-oxopentan-2-yl phosphite exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphite group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl phosphite
  • Trimethyl phosphite
  • Diethyl phosphite

Uniqueness

Dimethyl 4-oxopentan-2-yl phosphite is unique due to its specific structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

137837-43-5

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

dimethyl 4-oxopentan-2-yl phosphite

InChI

InChI=1S/C7H15O4P/c1-6(8)5-7(2)11-12(9-3)10-4/h7H,5H2,1-4H3

InChI Key

CVLCMLLEVGZLBY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)OP(OC)OC

Origin of Product

United States

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